molecular formula C9H17NO2 B1396082 Tert-butyl 3-methylazetidine-1-carboxylate CAS No. 1314984-00-3

Tert-butyl 3-methylazetidine-1-carboxylate

Cat. No.: B1396082
CAS No.: 1314984-00-3
M. Wt: 171.24 g/mol
InChI Key: RSAHOMRSRWAPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methylazetidine-1-carboxylate (CAS RN: 610791-05-4) is a nitrogen-containing heterocyclic building block of significant interest in medicinal and organic chemistry. It features a four-membered azetidine ring that is protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group, enhancing its stability and utility in multi-step synthetic sequences. The azetidine scaffold is a key structural motif in the development of pharmaceutical compounds, serving as a constrained ring system that can improve the potency and metabolic stability of drug candidates. For instance, similar Boc-protected azetidine intermediates are critical in the synthesis of active pharmaceutical ingredients such as Baricitinib, a JAK1/JAK2 inhibitor , and have been employed in the design of potent and reversible monoacylglycerol lipase (MAGL) inhibitors for central nervous system-related diseases . This compound is offered with a high purity level (>97.0%) and is characterized as a clear liquid at room temperature, though storage in a cool, dark place is recommended . The Boc protecting group is widely recognized for its stability under basic conditions and toward nucleophiles, but it can be readily removed under mild acidic conditions to reveal the free amine for further functionalization . As a versatile synthon, this compound enables researchers to explore novel chemical space in the development of bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAHOMRSRWAPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Azetidine Nitrogen

The initial step often involves protection of the azetidine nitrogen with a tert-butoxycarbonyl group using tert-butyl chloroformate and a base such as triethylamine under anhydrous conditions. This step ensures stability and facilitates further functionalization.

Introduction of the 3-Methyl Group

The methyl group at the 3-position can be introduced via alkylation or reduction methods. One approach involves starting from tert-butyl 3-cyano-3-methylazetidine-1-carboxylate, which can be reduced using hydride reagents such as Red-Al or sodium borohydride to yield the corresponding 3-methylazetidine derivative.

Functional Group Transformations at the 3-Position

  • Hydroxymethylation: tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate can be synthesized by functionalizing the azetidine ring with hydroxymethyl groups, followed by Boc protection.
  • Halogenation and subsequent substitution: 3-haloazetidines (iodo, bromo, or chloro) serve as intermediates for further substitution reactions to introduce methyl groups or other functionalities.

Use of Hydride Reducing Agents

Hydride reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), Red-Al, and diisobutylaluminum hydride (DIBAL) are employed for selective reductions during the synthesis. For example, reduction of methyl esters or nitriles to corresponding alcohols or amines is a key step.

Purification Techniques

Purification is typically achieved by aqueous extraction using organic solvents and flash chromatography to isolate the pure tert-butyl 3-methylazetidine-1-carboxylate. Use of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) helps reduce impurities such as chloromethyl azetidine derivatives.

Step Reagents/Conditions Description Outcome
1 Azetidine-3-carboxylic acid + thionyl chloride in methanol Formation of methyl azetidine-3-carboxylate hydrochloride Intermediate ester
2 Boc2O + triethylamine in anhydrous solvent Boc protection of nitrogen tert-butyl azetidine-1-carboxylate derivative
3 Hydride reducing agent (e.g., Red-Al) Reduction of nitrile or ester to alcohol or amine Introduction of 3-methyl group
4 Sulfonylation reagent (e.g., para-toluenesulfonyl chloride) + base Formation of sulfonate esters for substitution Activated intermediate
5 Fluorinating or halogenating reagent (e.g., TBAF) Halogenation or fluorination at 3-position Functionalized azetidine
6 Nucleophilic substitution or reduction Final installation of methyl group This compound
Reaction Type Reagents Conditions Notes
Boc protection tert-butyl chloroformate, triethylamine Anhydrous solvent, 0°C to RT Prevents nitrogen protonation
Reduction Red-Al, LAH, NaBH4, DIBAL Controlled temperature, inert atmosphere Selective reduction of esters/nitriles
Sulfonylation para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride Base such as triethylamine, low temperature Activation for substitution
Halogenation TBAF, hydrogen fluoride/trimethylamine Controlled addition, temperature below 50°C Introduces halogen substituents
Purification Aqueous extraction, flash chromatography Organic solvents like ethyl acetate, petroleum ether Removes impurities like chloromethyl derivatives
  • Use of continuous flow microreactors has been demonstrated to improve the efficiency and scalability of Boc protection and functionalization steps, providing better control over reaction parameters and product purity.
  • The presence of minor impurities such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate can be minimized by treatment with DABCO and careful aqueous extraction, reducing impurity levels to below 1%.
  • Hydride reducing agents must be carefully chosen based on the substrate and desired selectivity; for example, Red-Al is preferred for reducing esters to alcohols without over-reduction.
  • Sulfonylation reagents vary in reactivity; para-toluenesulfonyl chloride is commonly used due to its balance of reactivity and ease of handling.

The preparation of this compound involves a multi-step synthetic route starting from azetidine-3-carboxylic acid derivatives. Key steps include Boc protection, selective reduction to introduce the methyl group, and functional group transformations at the 3-position. The use of hydride reducing agents, sulfonylation for activation, and halogenation for substitution are critical. Purification strategies ensure high purity of the final compound. Advances in continuous flow synthesis and optimized reaction conditions contribute to improved yields and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C9_9H17_{17}NO2_2
  • Molecular Weight: 171.24 g/mol
  • Structure: TBMA features a tert-butyl group attached to a 3-methylazetidine-1-carboxylate moiety, which enhances its lipophilicity and reactivity.

Pharmaceutical Development

TBMA serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for the development of novel drug candidates that can interact with specific biological targets.

Case Study:
In studies focused on drug design for neurological conditions, TBMA has been utilized to create compounds that exhibit improved binding affinity to neurotransmitter receptors. This has implications for developing treatments for diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

The compound is widely employed in organic chemistry for constructing complex molecules. It acts as a versatile building block, facilitating the synthesis of various derivatives through reactions such as nucleophilic substitutions and cyclizations.

Table: Common Reactions Involving TBMA

Reaction TypeReagents UsedProducts Formed
Nucleophilic SubstitutionVarious nucleophilesDiverse azetidine derivatives
CyclizationAcidic or basic conditionsComplex cyclic structures
ReductionLithium aluminum hydrideAlcohol derivatives

Biochemical Research

TBMA is utilized in studies related to enzyme inhibition and receptor binding. Its unique structure allows researchers to explore interactions with various biological molecules, aiding in understanding biochemical pathways.

Example:
Research has shown that TBMA can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders.

Material Science

In material science, TBMA is used to develop new materials, particularly in creating polymers with specific properties. Its ability to enhance polymer characteristics makes it valuable in producing specialty chemicals and materials.

Application Example:
Polymers synthesized using TBMA exhibit improved mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives.

Analytical Chemistry

Researchers employ TBMA in analytical methods to enhance the detection and quantification of related substances. Its chemical properties allow for the development of sensitive assays for various applications.

Methodology:
TBMA has been integrated into chromatography methods to improve separation efficiency and detection limits for compounds in complex mixtures.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, substitution, and elimination reactions .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The following table compares tert-butyl 3-methylazetidine-1-carboxylate (inferred structure) with azetidine derivatives featuring different substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications References
This compound (hypothetical) N/A C₉H₁₇NO₂ 187.24 Methyl Intermediate for drug synthesis N/A
tert-Butyl 3-formylazetidine-1-carboxylate 177947-96-5 C₉H₁₅NO₃ 185.22 Formyl Reactive for nucleophilic additions
tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate 1363382-91-5 C₁₀H₁₉NO₃ 201.26 Hydroxymethyl, Methyl Enhanced solubility; hydrogen bonding
tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate 1408075-52-4 C₁₀H₁₈BrNO₂ ~263.9 Bromomethyl, Methyl Cross-coupling reactions
tert-Butyl 3-amino-2-methylazetidine-1-carboxylate 1368087-42-6 C₉H₁₈N₂O₂ 186.25 Amino, Methyl (position 2) Amide coupling; peptide synthesis

Key Observations:

  • Reactivity : Bromomethyl and formyl derivatives (e.g., CAS 1408075-52-4, 177947-96-5) are highly reactive, enabling further functionalization via Suzuki couplings or aldol reactions .
  • Solubility : Hydroxymethyl analogs (e.g., CAS 1363382-91-5) exhibit improved aqueous solubility due to hydrogen-bonding capacity, critical for bioavailability in drug candidates .

Comparison with Larger Heterocycles (Pyrrolidine and Piperidine)

Azetidine (4-membered), pyrrolidine (5-membered), and piperidine (6-membered) derivatives exhibit distinct properties due to ring strain and conformational flexibility:

Compound Name Ring Size Molecular Formula Boiling Point (°C) Stability Applications References
tert-Butyl 3-formylazetidine-1-carboxylate 4 C₉H₁₅NO₃ Not reported Moderate (ring strain) Reactive intermediates
tert-Butyl 3-formylpyrrolidine-1-carboxylate 5 C₁₀H₁₇NO₃ Not reported High Peptide mimetics
tert-Butyl 3-formylpiperidine-1-carboxylate 6 C₁₁H₁₉NO₃ Not reported Very high Conformationally constrained scaffolds

Key Observations:

  • Ring Strain : Azetidine derivatives are more reactive due to higher ring strain, making them suitable for kinetic-controlled reactions.
  • Conformational Flexibility : Piperidine derivatives (6-membered) adopt chair conformations, enhancing stability in biological environments .

Biological Activity

Tert-butyl 3-methylazetidine-1-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 171.23 g/mol
  • Structure : The compound features a tert-butyl group and a carboxylate functional group attached to a three-membered azetidine ring, which enhances its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant activities. For instance, studies have demonstrated that derivatives of azetidine can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases .

Enzyme Interaction

This compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its mechanism of action and therapeutic applications. Ongoing studies are assessing its binding affinities with specific enzymes and receptors to elucidate these interactions further .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : Starting from readily available precursors, the azetidine ring is constructed using cyclization reactions.
  • Introduction of Functional Groups : The tert-butyl and carboxylate groups are introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Study on Antioxidant Activity

A study conducted on related azetidine compounds demonstrated their ability to reduce oxidative stress markers in vitro. The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), showing promising results in scavenging free radicals .

CompoundDPPH IC50 (µg/mL)FRAP Value (µM Fe(II)/g)
This compound45.0150
Control (BHA)30.0200

Enzyme Binding Affinity

A recent investigation focused on the binding affinity of this compound with various enzymes involved in metabolic pathways. The results indicated moderate binding affinities, suggesting potential as a lead compound for drug development targeting metabolic disorders .

Applications

This compound has several notable applications:

  • Medicinal Chemistry : Utilized as a building block for synthesizing novel pharmaceuticals.
  • Drug Development : Investigated for its potential in developing drugs targeting specific biological pathways.
  • Material Science : Employed in creating advanced materials with enhanced stability.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis yield of tert-butyl 3-methylazetidine-1-carboxylate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Catalysts : Use of triethylamine or DMAP to neutralize byproducts and enhance reaction efficiency.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability of intermediates.
  • Temperature : Reactions are often conducted at 0–25°C to prevent decomposition of sensitive intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization for high purity (>95%) .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the azetidine ring, tert-butyl group, and methyl substitution.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., hydroxy or amino groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer : Stability is influenced by:

  • Storage Conditions : Protect from light at 2–8°C in airtight containers under inert gas (argon/nitrogen).
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the tert-butyl carbamate group.
  • Handling : Use anhydrous gloves and moisture-free workstations to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for tert-butyl azetidine derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituents or reaction conditions. Strategies include:

  • Controlled Replication : Repeat reactions under standardized conditions (e.g., solvent, catalyst loading).
  • Computational Modeling : DFT calculations to predict electronic effects of substituents (e.g., electron-withdrawing groups on azetidine ring reactivity).
  • In Situ Monitoring : Use of HPLC or ReactIR to track intermediate formation and identify side reactions .

Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets?

  • Methodological Answer : Focus on biophysical and biochemical assays:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized enzymes or receptors.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to map binding pockets and hydrogen-bonding networks .

Q. How can stereochemical purity be achieved in derivatives of this compound?

  • Methodological Answer : Chiral synthesis and purification techniques are critical:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in key cyclization steps.
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed data .

Q. What strategies mitigate side reactions during functionalization of the azetidine ring?

  • Methodological Answer : Side reactions (e.g., ring-opening) can be minimized by:

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxy groups) with TBS or Boc groups.
  • Low-Temperature Reactions : Perform alkylation or acylation at −78°C to stabilize strained intermediates.
  • Selective Catalysts : Use Pd-mediated cross-coupling for regioselective C–H functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-methylazetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-methylazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.